N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide
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Overview
Description
N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole compounds are known for their versatile applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide typically involves the reaction of 3-acetamidophenylboronic acid with 2-bromo-5-nitrobenzamide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to reduction and cyclization to form the benzotriazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring allows for nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzotriazole ring acts as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity. It can stabilize radicals and anions, making it effective in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-acetamidophenyl)-3H-benzimidazol-5-yl]acetamide
- 2,3-dimethoxybenzamides
- 3-acetoxy-2-methylbenzamides
Uniqueness
N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide stands out due to its unique benzotriazole ring, which imparts distinct electronic properties and reactivity. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in various fields.
Properties
IUPAC Name |
N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c1-14(27)22-16-8-5-9-18(12-16)26-24-19-11-10-17(13-20(19)25-26)23-21(28)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSVSJVLXFQTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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